[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
CAS No.: 1461714-17-9
Cat. No.: VC2868437
Molecular Formula: C6H14Cl2N4S
Molecular Weight: 245.17 g/mol
* For research use only. Not for human or veterinary use.
![[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride - 1461714-17-9](/images/structure/VC2868437.png)
Specification
CAS No. | 1461714-17-9 |
---|---|
Molecular Formula | C6H14Cl2N4S |
Molecular Weight | 245.17 g/mol |
IUPAC Name | (5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C6H12N4S.2ClH/c1-3-11-6-9-8-5(4-7)10(6)2;;/h3-4,7H2,1-2H3;2*1H |
Standard InChI Key | GEAHDJOAAKDOGA-UHFFFAOYSA-N |
SMILES | CCSC1=NN=C(N1C)CN.Cl.Cl |
Canonical SMILES | CCSC1=NN=C(N1C)CN.Cl.Cl |
Introduction
Chemical Identity and Properties
[5-(Ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride belongs to the 1,2,4-triazole class of heterocyclic compounds, characterized by a five-membered ring containing three nitrogen atoms. This compound features specific functional groups that contribute to its chemical reactivity and potential biological activity.
Basic Identification Data
The compound is defined by the following key parameters:
Parameter | Value |
---|---|
CAS Number | 1461714-17-9 |
Molecular Formula | C₆H₁₄Cl₂N₄S |
Molecular Weight | 245.17 g/mol |
IUPAC Name | [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
The molecular structure consists of a 1,2,4-triazole core with an ethylsulfanyl group at the 5-position, a methyl group at the 4-position, and a methanamine (aminomethyl) group at the 3-position, stabilized as a dihydrochloride salt .
Physical Properties
The physical characteristics of this compound include:
Property | Description |
---|---|
Physical State | Crystalline solid (typical for similar compounds) |
Color | White to off-white (presumed based on similar structures) |
Solubility | Soluble in polar solvents; enhanced solubility compared to free base form |
Melting Point | Not available in current literature |
Boiling Point | Not available in current literature |
The compound's dihydrochloride salt form significantly enhances its water solubility compared to the free base, making it more suitable for aqueous applications in research settings .
Structural Characteristics
Core Structure
The fundamental structure of [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride centers on the 1,2,4-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This core structure contributes to the compound's stability and potential for biological interactions.
Functional Groups
The compound contains several key functional groups that define its chemical behavior:
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1,2,4-Triazole Ring: Provides stability and potential for hydrogen bonding
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Ethylsulfanyl Group (at C-5): Contributes to lipophilicity and potential for sulfur-based interactions
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Methyl Group (at N-4): Affects electron density distribution within the triazole ring
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Methanamine Group (at C-3): Provides a basic nitrogen center for potential salt formation and hydrogen bonding
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Dihydrochloride Salt Formation: Enhances water solubility and stability
The presence of these functional groups creates a molecule with multiple potential interaction sites for biological targets, making it of interest in pharmaceutical research.
Synthesis Methods
General Synthetic Approach
The synthesis of [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride typically involves several steps, beginning with the formation of the 1,2,4-triazole core structure. Based on synthetic approaches for similar compounds, the methodology generally includes:
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Preparation of the 1,2,4-triazole core through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds
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Introduction of the ethylsulfanyl group at the 5-position through nucleophilic substitution reactions
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Functionalization of the 3-position with a methanamine moiety
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Conversion to the dihydrochloride salt form
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride exist, with variations in the substituents or salt forms:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
[5-(Ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine (free base) | 439594-53-3 | C₆H₁₂N₄S | 172.25 g/mol | Non-salt form |
[4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride | 1461706-99-9 | C₅H₁₂Cl₂N₄S | 231.15 g/mol | Methylsulfanyl instead of ethylsulfanyl |
(5-Methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride | 1220039-82-6 | C₄H₉ClN₄ | 148.59 g/mol | Methyl at 5-position instead of ethylsulfanyl |
These structural variations lead to differences in physicochemical properties and potentially in biological activities .
Structure-Property Relationships
The structural differences among these related compounds result in variations in their physicochemical properties:
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Free Base vs. Salt Form: The free base form (CAS: 439594-53-3) has different solubility characteristics compared to the dihydrochloride salt, affecting its behavior in various solvents .
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Ethylsulfanyl vs. Methylsulfanyl: The replacement of the ethylsulfanyl group with a methylsulfanyl group (as in CAS: 1461706-99-9) reduces the lipophilicity slightly and may alter membrane permeability.
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Alkylsulfanyl vs. Methyl: The replacement of the ethylsulfanyl group with a simple methyl group (as in CAS: 1220039-82-6) significantly alters the electronic properties and lipophilicity of the molecule .
These structure-property relationships are crucial for understanding how structural modifications might affect the compound's biological activity and pharmaceutical properties.
Applications in Research and Development
Building Block in Organic Synthesis
[5-(Ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride serves as an important building block in organic synthesis, particularly for the development of more complex molecular structures. Its functionality allows for further derivatization at multiple positions:
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The primary amine group can participate in various reactions including amide formation, reductive amination, and nucleophilic substitutions
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The triazole ring provides a stable scaffold for building more complex heterocyclic systems
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The ethylsulfanyl group can be modified through oxidation or replacement reactions
Future Research Directions
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride and its analogs would provide valuable insights for medicinal chemistry:
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Systematic modification of the ethylsulfanyl group to explore effects on biological activity
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Exploration of alternative substituents at the 3 and 4 positions
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Investigation of different salt forms and their impact on pharmacokinetic properties
Biological Activity Screening
Comprehensive screening of [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride for various biological activities could uncover potential therapeutic applications:
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Antimicrobial testing against a panel of clinically relevant pathogens
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Evaluation of anti-inflammatory, antioxidant, and anticancer activities
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Assessment of enzyme inhibition profiles, particularly against kinases and other signaling proteins
Similar triazole derivatives have shown "high antibacterial, antifungal, and anti-inflammatory activities in comparing with the commercial antibiotics Indomethacin, Nalidixic acid, Imipenem, and Nystatin."
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